molecular formula C11H11N B8566579 1-(4-Ethynylphenyl)cyclopropan-1-amine

1-(4-Ethynylphenyl)cyclopropan-1-amine

Cat. No.: B8566579
M. Wt: 157.21 g/mol
InChI Key: ZQYATCGHNHOXSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Ethynylphenyl)cyclopropan-1-amine is a cyclopropane-containing amine derivative featuring an ethynyl substituent on the para position of the aromatic ring. The ethynyl group (C≡CH) confers rigidity and linear geometry to the molecule, which may enhance binding affinity in biological systems, such as enzyme inhibition (e.g., BACE1 inhibitors, as suggested by related compounds in ) .

Properties

Molecular Formula

C11H11N

Molecular Weight

157.21 g/mol

IUPAC Name

1-(4-ethynylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C11H11N/c1-2-9-3-5-10(6-4-9)11(12)7-8-11/h1,3-6H,7-8,12H2

InChI Key

ZQYATCGHNHOXSG-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2(CC2)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares 1-(4-Ethynylphenyl)cyclopropan-1-amine with key analogs based on substituent type, molecular weight, and functional attributes:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features Reference ID
This compound Ethynyl (C≡CH) at para C11H11N ~157.2* Rigid, linear geometry; potential for π-π stacking and covalent interactions N/A
1-(3,3-Difluorocyclobutyl)cyclopropan-1-amine HCl 3,3-Difluorocyclobutyl C7H12ClF2N 183.6 Enhanced lipophilicity; fluorination improves metabolic stability
1-(4-Chlorophenyl)cyclopropan-1-amine Chloro at para C9H10ClN 167.64 Electron-withdrawing group; may influence acidity and reactivity
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine HCl Fluorobenzyl substituent C10H12ClFN 165.21 Ortho-fluorine may sterically hinder binding; increased polarity
1-(Trifluoromethyl)cyclopropan-1-amine HCl Trifluoromethyl (CF3) C4H7ClF3N 161.56 Strong electron-withdrawing effect; improves membrane permeability
1-(7-Bromonaphthalen-1-yl)cyclopropan-1-amine Bromonaphthyl substituent C13H12BrN 262.15 Bulky aromatic system; potential for enhanced hydrophobic interactions

*Calculated based on similar structures.

Key Observations:
  • Electronic Effects : The ethynyl group in the target compound is electron-withdrawing but less so than trifluoromethyl (CF3) or chloro substituents. This may modulate the amine’s basicity and reactivity .
  • Steric and Geometric Influence : The ethynyl group’s linearity contrasts with bulky substituents like bromonaphthyl () or fluorobenzyl (), which may sterically hinder interactions in binding pockets.
  • Lipophilicity : Fluorinated analogs (e.g., ) exhibit higher lipophilicity, whereas the ethynyl group may balance hydrophobicity with polarizability due to its sp-hybridized carbon.

Commercial and Research Status

  • Research Gaps : Data on melting/boiling points, solubility, and explicit biological activity for the ethynyl compound are absent in the evidence. These properties must be extrapolated from analogs.

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